叔丁氧羰基-(S)-3-氨基-(6-苯基)-5-己烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

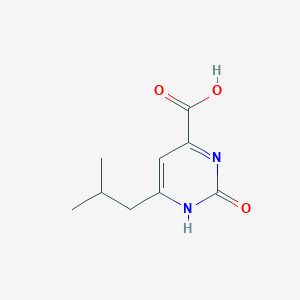

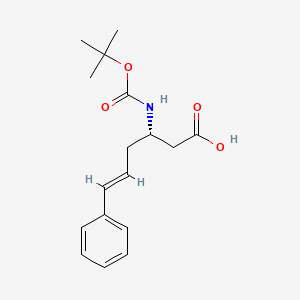

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a phenyl-substituted hexenoic acid chain. This compound is often used in peptide synthesis and other organic reactions due to its unique structural features.

科学研究应用

肽合成

叔丁氧羰基 (Boc) 基团是肽合成中常用的保护基团。它在合成过程中保护氨基免受不需要的反应。该化合物可用于肽合成,特别是在需要特定立体化学的情况下。 Boc 基团可以在酸性条件下去除,而不会影响分子的其他部分,使其成为肽化学中的一种通用工具 .

药物化学

在药物化学中,该化合物的结构可以被整合到更大的分子中以改善其药代动力学性质。 它的苯基可以增强与生物靶标的相互作用,而 Boc 基团确保在最终脱保护步骤之前合成过程中的稳定性 .

材料科学

该氨基酸衍生物可用于材料科学以改变材料的表面性质。 例如,它可以接枝到聚合物上以引入特定的功能或改变材料与其环境的相互作用 .

有机合成

该化合物可以作为有机合成中的构建单元。 它受保护的氨基和双键的存在提供了进一步化学修饰的机会,例如引入其他官能团或延长碳链 .

生物缀合

生物缀合技术通常需要使用受保护的氨基酸。 该化合物中的 Boc 基团允许在分子的其他部分进行选择性反应,这在将生物分子连接到表面或其他大分子时至关重要 .

催化

该化合物中的苯基可以在催化体系中充当配体。 它可以稳定金属催化剂或参与催化中重要的超分子结构的形成 .

药物递送

由于其结构特征,该化合物可用于药物递送系统。 Boc 基团可用于暂时修饰药物分子,使其更疏水或改变其电荷以改善细胞膜通透性 .

热电材料

该化合物的苯基可以促进材料的热电性能。 当掺入聚合物或其他材料中时,它可以影响电导率和塞贝克系数,这些是热电器件中重要的参数 .

作用机制

Target of Action

It is known that boc-protected amino acids are commonly used in peptide synthesis .

Mode of Action

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a Boc-protected amino acid. The Boc group serves as a protective group for the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for peptide bond formation .

Biochemical Pathways

It’s known that boc-protected amino acids play a crucial role in solid-phase peptide synthesis (spps), a common method for preparing peptides .

Result of Action

The primary result of the action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is the successful synthesis of peptides. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to yield the desired peptide .

Action Environment

The action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound. For instance, a high-temperature environment can facilitate the deprotection of Boc-protected amino acids .

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino group is protected with a Boc group to prevent unwanted side reactions . The phenyl and hexenoic acid groups are then introduced through a series of coupling reactions, often using reagents such as carbodiimides and bases like piperidine .

Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid may involve large-scale SPPS or solution-phase synthesis. The process typically includes the protection of the amino group, followed by the sequential addition of the phenyl and hexenoic acid groups under controlled conditions

属性

IUPAC Name |

(E,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIROKVMYFFJKQ-RNVIBTMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。